Dotmp - 91987-74-5

Dotmp

Catalog Number: EVT-293278
CAS Number: 91987-74-5
Molecular Formula: C12H32N4O12P4
Molecular Weight: 548.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DOTMP is a bone-seeking chelating agent. Has been used as a radiopharmaceutical in complexes with radioactive metals for bone marrow ablation.
Source and Classification

Dotmp is part of a broader category of phosphonate compounds that have been synthesized for various biomedical applications. Its classification falls under organophosphorus compounds, specifically those designed for radiopharmaceutical use. The compound has been evaluated for its stability and biodistribution in various studies, particularly focusing on its radiolabeled forms such as technetium-99m (99mTc-Dotmp) and bismuth-205 (205Bi-Dotmp) .

Synthesis Analysis

The synthesis of Dotmp involves several key steps that ensure the production of a high-purity compound suitable for medical applications.

Synthesis Methods:

  1. Starting Materials: The synthesis typically begins with 1,4,7,10-tetraazacyclododecane (cyclen), which is reacted with methylphosphonic acid.
  2. Reaction Conditions: The reaction is usually carried out under controlled temperatures and pH conditions to optimize yield and purity.
  3. Purification Techniques: Post-synthesis, the product is purified using high-performance liquid chromatography (HPLC) to remove any unreacted starting materials or by-products.

For example, one study described the synthesis of 99mTc-Dotmp involving the complexation of technetium-99m with Dotmp under mild conditions, yielding a compound with high in vivo stability .

Molecular Structure Analysis

Dotmp features a complex molecular structure characterized by its tetraazacyclododecane backbone and four methylphosphonic acid side chains.

Key Structural Features:

  • Molecular Formula: C12H30N4O12P4
  • Molecular Weight: Approximately 430.3 g/mol
  • 3D Configuration: The tetrahedral geometry around phosphorus atoms allows for effective chelation with metal ions, enhancing its utility as a radiopharmaceutical.

Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the structure of Dotmp and confirm its purity .

Chemical Reactions Analysis

Dotmp participates in various chemical reactions primarily involving coordination with metal ions.

Key Reactions Include:

  • Metal Complex Formation: Dotmp readily forms stable complexes with radionuclides like technetium-99m and bismuth-205. These complexes exhibit desirable properties for imaging and therapeutic applications.
  • Hydrolysis Reactions: In aqueous environments, Dotmp can undergo hydrolysis, which affects its stability and biodistribution.

The kinetics of these reactions have been studied to optimize the conditions for maximum efficacy in clinical applications .

Mechanism of Action

The mechanism of action of Dotmp as a bone-seeking agent is primarily attributed to its ability to bind to hydroxyapatite in bone tissue.

Mechanism Details:

  • Binding Affinity: The phosphonate groups in Dotmp interact strongly with calcium ions present in hydroxyapatite, facilitating localization at sites of bone metabolism or pathology.
  • Radiation Emission: When radiolabeled (e.g., with technetium-99m), Dotmp emits gamma radiation that can be detected using imaging technologies such as single-photon emission computed tomography (SPECT), allowing visualization of bone lesions .
Physical and Chemical Properties Analysis

Dotmp exhibits distinct physical and chemical properties that are crucial for its application:

  • Solubility: Highly soluble in water due to multiple ionic groups.
  • Stability: Exhibits good stability under physiological conditions, making it suitable for in vivo applications.
  • pKa Values: The compound has multiple pKa values corresponding to the dissociation of its phosphonic acid groups, influencing its behavior in biological systems.

These properties are essential for ensuring effective targeting and imaging capabilities when used as a radiopharmaceutical .

Applications

Dotmp has several significant applications in the field of medicine:

  1. Medical Imaging: Primarily used as a radiopharmaceutical for SPECT imaging to detect bone metastases and other bone disorders.
  2. Radiotherapy: Investigated as a potential agent for palliative treatment of painful bone conditions through targeted radiation delivery.
  3. Research Tool: Utilized in studies exploring bone metabolism and the development of new therapeutic agents targeting skeletal diseases.

The ongoing research into Dotmp continues to reveal new potential applications and improvements in synthesis methods to enhance its clinical efficacy .

Introduction to DOTMP

Chemical and Structural Characterization

DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylenephosphonic acid) is a macrocyclic chelator with a cyclen backbone (12-membered tetraaza ring) tethered to four methylenephosphonic acid groups. This molecular architecture enables exceptional metal ion coordination through eight oxygen atoms from phosphonate moieties and four nitrogen atoms from the cyclen ring, forming highly stable complexes with trivalent radionuclides like Sm³⁺, Gd³⁺, and Lu³⁺ [1] [8]. Unlike carboxylate analogs (e.g., DOTA), phosphonate groups confer bone-targeting specificity via their high affinity for calcium ions in hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone [3] [10].

  • Coordination Chemistry: DOTMP exhibits variable protonation states (pKa values 1.5-2.5 for phosphonates, >10 for amines), enabling pH-dependent complexation. The phosphonate oxygen atoms participate in radionuclide coordination, creating rigid octadentate complexes with log K stability constants exceeding 25 for lanthanides [8] [9].
  • Structural Flexibility: The methylene spacers between the cyclen nitrogens and phosphonate groups allow conformational adaptability during metal ion encapsulation, enhancing kinetic stability compared to non-functionalized cyclen [8].

Table 1: Key Physicochemical Properties of DOTMP

PropertyValue/DescriptionSignificance
Molecular formulaC₁₂H₃₂N₄O₁₂P₄High oxygen content enhances metal coordination
Chelation modeOctadentate (4N + 4O)Forms exceptionally stable complexes with radionuclides
Phosphonate pKa~1.5-2.5; 6.5-7.5; 10-11 (stepwise deprotonation)pH-dependent solubility and metal affinity
Bone affinity mechanismCa²⁺-phosphonate ionic bondingKd ~10⁻⁸ M for hydroxyapatite

Historical Development and Evolution

DOTMP was first patented in 1989 as a bone-targeting chelator, with initial research focused on its samarium-153 complex for pain palliation [4]. Early preclinical studies demonstrated superior skeletal retention and reduced saturation effects compared to linear phosphonates like EDTMP (ethylenediamine tetramethylene phosphonic acid), particularly at high therapeutic doses [2]. This advantage stems from DOTMP's macrocyclic structure, which maintains chelation integrity even at low ligand-to-metal ratios, preventing radionuclide dissociation [4].

A significant resurgence occurred in 2020 when IsoTherapeutics Group LLC revived clinical development of ¹⁵³Sm-DOTMP (branded as CycloSAM®), leveraging advances in radiopharmaceutical chemistry and PET/CT imaging [4]. This reactivation addressed limitations of first-generation agents:

  • Saturation Resistance: Unlike ¹⁵³Sm-EDTMP, which exhibits dose-dependent saturation in bone uptake, DOTMP maintains linear uptake kinetics up to 270:1 chelant-to-metal ratios due to its higher thermodynamic stability [2].
  • Dual-Functionality: ¹⁵³Sm emits both therapeutic beta particles (Eβₘₐₓ=810 keV, range=3.4 mm in tissue) and gamma photons (103 keV), enabling simultaneous treatment and SPECT imaging [4] [10].

Table 2: Evolution of DOTMP-Based Radiopharmaceuticals

TimeframeDevelopment MilestoneSignificance
1989Initial synthesis and patentingRecognition as bone-seeking scaffold
1993Preclinical studies with ¹⁵³Sm/¹⁶⁶Ho-DOTMPDemonstrated >95% bone uptake in animal models
2005⁹⁹ᵐTc-DOTMP for SPECT imagingValidated rapid skeletal localization (t₁/₂=25 min)
2020Clinical revival as CycloSAM®Theranostic applications in metastatic bone cancer

Mechanisms of Skeletal Localization

DOTMP's bone affinity arises from synergistic physicochemical and biological mechanisms:

  • Hydroxyapatite Chemisorption: Phosphonate groups undergo ionic binding with surface Ca²⁺ sites in hydroxyapatite crystals (Kd ≈ 10⁻⁸ M), with adsorption enhanced in regions of high osteoblastic activity [3] [6]. This targeting is selective for mineralized bone matrix over soft tissues, with bone-to-blood uptake ratios exceeding 20:1 within 4 hours post-injection [10].

  • Metastatic Lesion Specificity: In osteolytic metastases, DOTMP accumulates at the lesion periphery where reactive bone formation occurs, while in osteoblastic lesions, it distributes uniformly throughout the sclerotic matrix [3] [6]. This is quantified by target-to-background ratios of 8–12:1 in metastatic sites versus normal bone [10].

  • Pharmacokinetic Drivers: After IV administration, DOTMP complexes exhibit:

  • Rapid blood clearance (t₁/₂α = 25 min; t₁/₂β = 6.1 h)
  • Renal excretion (>90% within 24 hours)
  • Minimal hepatobiliary accumulation [10] [4]
graph LR  A[DOTMP Complex] --> B[Blood Circulation]  B --> C{Extravasation at Bone Sites}  C --> D[Phosphonate-Ca²⁺ Binding]  D --> E[Incorporation into Hydroxyapatite]  C --> F[Renal Filtration]  F --> G[Urinary Excretion]  

Table 3: Comparative Bone Uptake of Phosphonate Chelators

ChelatorRadionuclide% Injected Dose/Gram Bone (24h)Bone:Blood Ratio
DOTMP⁹⁹ᵐTc3.03 ± 0.2675:1
EDTMP¹⁵³Sm1.98 ± 0.3145:1
MDP⁹⁹ᵐTc1.12 ± 0.1930:1

Properties

CAS Number

91987-74-5

Product Name

Dotmp

IUPAC Name

[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid

Molecular Formula

C12H32N4O12P4

Molecular Weight

548.3 g/mol

InChI

InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)

InChI Key

RCXMQNIDOFXYDO-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O

Synonyms

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra(methylene phosphonic acid)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)
1,4,7,10-tetraazacyclododecanetrayl-1,4,7,10-tetrakis(methylene)tetrakisphosphonic acid
DOTMP

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.